EPZ011989
概要
説明
EPZ011989は、タンパク質メチルトランスフェラーゼであるエンハンサー・オブ・ゼステ・ホモログ2(EZH2)の強力で選択的な経口バイオアベイラブル阻害剤です。 この化合物は、特にヒトB細胞リンパ腫のモデルにおいて、腫瘍増殖を阻害する上で大きな可能性を示しています . This compoundは、EZH2の生物学的活性とその関連する病態生理を調べるための貴重なツールです .
科学的研究の応用
EPZ011989 has a wide range of scientific research applications, including:
作用機序
EPZ011989は、ポリコーム抑制複合体2(PRC2)の重要な構成要素であるEZH2の活性を阻害することによって、その効果を発揮します。 EZH2は、ヒストンH3(H3K27me3)のリシン27のトリメチル化を触媒し、関連する遺伝子プロモーターのサイレンシングにつながります . EZH2を阻害することにより、this compoundはH3K27me3レベルを低下させ、それによって遺伝子発現を変化させ、抗腫瘍活性を促進します . 関与する分子標的と経路には、PRC2複合体と、細胞の増殖と分化を調節するさまざまな下流シグナル経路が含まれます .
類似の化合物との比較
This compoundは、その高い効力、選択性、経口バイオアベイラビリティにより、EZH2阻害剤の中でユニークです。類似の化合物には以下が含まれます。
GSK126: がん研究で同様の応用を持つ別の強力なEZH2阻害剤.
タゼメトスタット: 特定の種類のリンパ腫の治療に承認されているEZH2阻害剤.
UNC1999: EZH2とEZH1のデュアル阻害剤で、EZH阻害のより広範な効果を研究するために研究で使用されています.
This compoundは、強力なin vivo活性と有利な薬物動態特性により、生物学的システムにおけるEZH2活性を調べるための強力なツールとなっています .
生化学分析
Biochemical Properties
EPZ011989 functions as an inhibitor of EZH2, thereby preventing the tri-methylation of H3K27. This compound interacts specifically with the EZH2 enzyme, binding to its active site and inhibiting its methyltransferase activity. By doing so, this compound reduces the levels of H3K27me3, leading to the reactivation of silenced genes. This interaction is highly selective, with this compound demonstrating minimal off-target effects on other histone methyltransferases .
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly cancer cells. In acute myeloid leukemia (AML) cell lines, this compound treatment results in the inhibition of H3K27me3, leading to changes in gene expression that promote cell differentiation and apoptosis. This compound also affects cell signaling pathways, including those involved in cell proliferation and survival. In B cell lymphoma models, this compound treatment leads to significant tumor growth inhibition, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of EZH2, thereby inhibiting its enzymatic activity. This inhibition prevents the tri-methylation of H3K27, a key epigenetic mark associated with gene silencing. By reducing H3K27me3 levels, this compound reactivates silenced genes, leading to changes in gene expression that promote cell differentiation and apoptosis. Additionally, this compound has been shown to interact with other proteins involved in chromatin remodeling, further influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Short-term treatment with this compound results in the inhibition of H3K27me3 and minimal changes in cell viability. Longer-term treatment leads to significant anti-proliferative effects and increased apoptosis in cancer cell lines. The stability and degradation of this compound have also been studied, with the compound demonstrating good stability under various conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound result in more pronounced tumor growth inhibition in mouse xenograft models of human B cell lymphoma. At very high doses, some toxic effects have been observed, including weight loss and changes in liver function. These findings highlight the importance of optimizing the dosage of this compound to achieve maximal therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes various biotransformation processes. The compound interacts with several enzymes involved in drug metabolism, including cytochrome P450 enzymes. These interactions can influence the metabolic stability and clearance of this compound, affecting its overall pharmacokinetic profile. Additionally, this compound has been shown to affect metabolic flux and metabolite levels in treated cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes and accumulate in the nucleus, where it exerts its effects on chromatin and gene expression. This compound also interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. These interactions can influence the localization and accumulation of this compound, affecting its overall efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it targets the EZH2 enzyme and influences chromatin structure and gene expression. This compound has been shown to accumulate in the nucleus of treated cells, where it inhibits H3K27me3 and reactivates silenced genes. This nuclear localization is essential for the compound’s activity, as it allows this compound to directly interact with its target and exert its effects on gene expression .
準備方法
EPZ011989の合成には、重要な中間体の形成と、特定の条件下でのそれらの後続の反応を含む、複数のステップが含まれます。正確な合成経路と反応条件は、機密情報であり、公には詳細に開示されていません。 この化合物は、EZH2阻害剤としての効力と選択性を確保する一連の化学反応によって調製されることが知られています . This compoundの工業生産方法には、これらの合成経路の最適化が含まれ、収率と純度の向上に加えて、大規模生産のためのスケーラビリティが確保される可能性があります .
化学反応の分析
EPZ011989は、以下を含むさまざまな化学反応を起こします。
酸化と還元: これらの反応は、分子内の官能基を修飾し、その活性と安定性を変化させる可能性があります。
置換反応: これらの反応は、1つの官能基を別の官能基で置き換えることを伴い、化合物の特性を修飾するために使用できます。
一般的な試薬と条件: これらの反応で使用される特定の試薬と条件は公表されていませんが、通常は標準的な有機化学技術と試薬が含まれます.
主要な生成物: これらの反応から生成される主要な生成物は、this compound分子に加えられる特定の修飾によって異なります.
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
類似化合物との比較
EPZ011989 is unique among EZH2 inhibitors due to its high potency, selectivity, and oral bioavailability. Similar compounds include:
GSK126: Another potent EZH2 inhibitor with similar applications in cancer research.
Tazemetostat: An EZH2 inhibitor that has been approved for the treatment of certain types of lymphoma.
UNC1999: A dual inhibitor of EZH2 and EZH1, used in research to study the broader effects of EZH inhibition.
This compound stands out due to its robust in vivo activity and favorable pharmacokinetic properties, making it a powerful tool for exploring EZH2 activity in biological systems .
特性
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFINGFCBFHOPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。